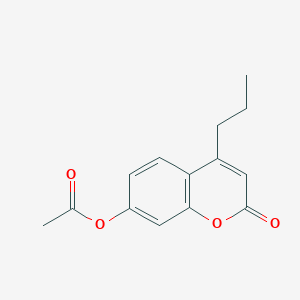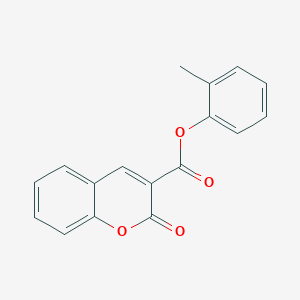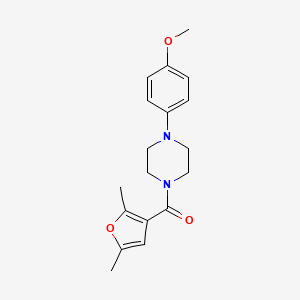
2-oxo-4-propyl-2H-chromen-7-yl acetate
Descripción general
Descripción
"2-oxo-4-propyl-2H-chromen-7-yl acetate" belongs to the broader family of chemical compounds known as chromenes. Chromenes are of significant interest due to their presence in various natural products and their diverse range of biological activities. The specific compound of interest, characterized by a propyl group at the 4-position and an acetate group at the 7-position on the chromene backbone, is synthesized and studied for its unique chemical and physical properties.
Synthesis Analysis
The synthesis of chromene derivatives typically involves strategies that ensure the formation of the chromene core, followed by functionalization at specific positions. For instance, the synthesis of related chromene derivatives has been achieved through reactions involving key intermediates like (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester, leading to various functionalized chromenes upon further chemical manipulations (Čačić et al., 2009).
Molecular Structure Analysis
The molecular structure of chromene derivatives is often elucidated using techniques such as NMR, IR, and mass spectral studies, along with single-crystal X-ray diffraction studies. These techniques provide detailed insights into the arrangement of atoms, molecular geometry, and the nature of chemical bonds within the molecule, contributing to our understanding of the compound's chemical reactivity and properties (Jyothi et al., 2017).
Chemical Reactions and Properties
Chromene derivatives exhibit a wide range of chemical reactions, including cyclocondensation, nucleophilic substitution, and rearrangement reactions, depending on the functional groups present. These reactions are crucial for the synthesis of various biologically active chromene derivatives with potential therapeutic applications (Gašparová et al., 2013).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Single crystal X-ray analysis provides valuable information about the crystal packing, intermolecular interactions, and overall stability of the compound, which are essential for the development of chromene-based materials and drugs (Srinivasan et al., 2012).
Chemical Properties Analysis
The chemical properties of "2-oxo-4-propyl-2H-chromen-7-yl acetate" can be inferred from studies on similar chromene derivatives. These properties include reactivity towards various chemical reagents, stability under different conditions, and the ability to undergo specific chemical transformations. Understanding these properties is crucial for the exploration of chromenes in chemical synthesis and the design of new compounds with desired biological activities (Al-amiery et al., 2013).
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Study 1 : A study by Čačić et al. (2009) focused on synthesizing derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid and testing their antibacterial activity against Gram-positive and Gram-negative bacteria. The study provides insights into the antibacterial potential of these compounds (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
- Study 2 : Another research by Čačić et al. (2006) synthesized and tested the antimicrobial activity of various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Antineoplastic Activity
- Study 3 : Gašparová et al. (2013) evaluated the antineoplastic activities of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives on human tumor cell lines. This study highlights the potential of these compounds in cancer research (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).
Synthesis and Characterization
- Study 4 : Ghashang et al. (2016) described an eco-friendly procedure for synthesizing 2-(2-oxo-2H-chromen-4-yl)-3-arylthiazolidin-4-one derivatives. This study contributes to the field of green chemistry and the synthesis of chromene derivatives (Ghashang, Taghrir, Najafi Biregan, Heydari, & Azimi, 2016).
- Study 5 : A research by Demir et al. (2003) explored the chemoenzymatic synthesis of enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one, which is related to the compound of interest. This study is significant in the field of enantioselective synthesis (Demir, Aybey, Seşenoğlu, & Polat, 2003).
Antimicrobial Evolution
- Study 6 : Vekariya et al. (2017) reported the synthesis of 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives and evaluated their antimicrobial activity. This study contributes to the understanding of the antimicrobial properties of chromen derivatives (Vekariya, Patel, Rajani, Rajani, & Patel, 2017).
Propiedades
IUPAC Name |
(2-oxo-4-propylchromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-4-10-7-14(16)18-13-8-11(17-9(2)15)5-6-12(10)13/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHONYWOPDLTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-fluorophenyl)-N,N-dimethyl-2-[6-(methylthio)-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethanamine](/img/structure/B5642835.png)
![2-isopropyl-N,4-dimethyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5642843.png)
![2-[(2-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5642850.png)
![2-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5642861.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5642868.png)
![2-acetyl-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5642887.png)

![N-methyl-2-{rel-(3R,4S)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}nicotinamide hydrochloride](/img/structure/B5642910.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642924.png)
![ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5642932.png)
![2-(3-allyl-4-methoxybenzoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5642947.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5642953.png)
![4-{[2-(1-isonicotinoyl-4-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5642961.png)